
DL-Carnitine hydrochloride
Overview
Description
Entomin is a naturally occurring substance that plays a crucial role in mammalian energy metabolism. It facilitates the entry of long-chain fatty acids into cellular mitochondria, delivering substrates for oxidation and subsequent energy production in the form of Adenosine Triphosphate (ATP). This compound is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane and the export of acyl groups from subcellular organelles and cells to urine before they accumulate to toxic concentrations .
Mechanism of Action
Target of Action
DL-Carnitine hydrochloride, also known as Levocarnitine, primarily targets the mitochondria in cells . It plays a crucial role in the transport of long-chain fatty acids across the mitochondrial membrane .
Biochemical Pathways
this compound affects the β-oxidation pathway of fatty acids . It helps transport long-chain fatty acids into the mitochondria so that they can be oxidized to produce energy in the form of adenosine triphosphate (ATP) . It also helps transport some toxic compounds out of the mitochondria .
Pharmacokinetics
The homeostasis of this compound is multifaceted. Its concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
The primary result of this compound’s action is the production of energy in the form of ATP through the oxidation of long-chain fatty acids . It also helps in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .
Action Environment
Environmental factors such as temperature and osmotic conditions can influence the action of this compound . For instance, under salt-stress conditions, it can be utilized as an osmoprotectant . When exposed to low and high temperatures, both DL-Carnitine and its metabolic intermediate GB can be simultaneously accumulated intracellularly, serving as cryoprotectants and thermoprotectants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Entomin involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as esterification, reduction, and coupling reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of Entomin involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Entomin undergoes various chemical reactions, including:
Oxidation: Entomin can be oxidized to form different oxidation products, which are often studied for their biological activities.
Reduction: Reduction reactions of Entomin can lead to the formation of reduced derivatives with distinct properties.
Substitution: Entomin can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve the desired substitution.
Major Products: The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Scientific Research Applications
Nutritional and Dietary Applications
Energy Metabolism and Weight Management
DL-Carnitine hydrochloride is widely recognized for its role in enhancing energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. This function is particularly beneficial in weight management and athletic performance. Studies have shown that supplementation can lead to improved exercise endurance and reduced body fat in various animal models .
Case Study: Exercise Endurance
A study involving rats demonstrated that DL-carnitine supplementation significantly increased maximum running time and enhanced mitochondrial biogenesis, indicating improved oxidative metabolism and fatty acid utilization .
Clinical Applications
Neuroprotective Effects
DL-Carnitine has been investigated for its potential neuroprotective effects, particularly in conditions like dementia and cognitive decline. Clinical trials have assessed the effectiveness of acetyl-L-carnitine (a derivative) in improving cognitive function among participants with mild to moderate dementia. Results indicated a decrease in symptom severity over 12 weeks but showed less efficacy at longer durations .
Case Study: Cognitive Decline
In a controlled trial, participants receiving acetyl-L-carnitine exhibited improved scores on cognitive assessments compared to placebo groups at 12 weeks, although results diminished at later assessments .
Cardiovascular Health
Cardioprotective Properties
Research indicates that DL-carnitine may offer cardioprotective benefits by reducing oxidative stress and inflammation in cardiac tissues. In animal studies, it has been shown to mitigate cardiac toxicity induced by certain drugs and environmental factors .
Case Study: Cardiac Toxicity Management
In one study, rats treated with DL-carnitine displayed reduced markers of cardiac injury following exposure to toxic substances, highlighting its potential as a therapeutic agent in managing drug-induced cardiotoxicity .
Metabolic Disorders
Anti-Diabetic Effects
DL-Carnitine has been explored for its role in improving glucose metabolism and insulin sensitivity. Animal studies have demonstrated that it can reduce serum adiponectin levels and enhance glucose uptake in insulin-resistant models .
Case Study: Insulin Resistance Improvement
In an experimental model of diabetes, DL-carnitine supplementation led to significant improvements in glucose tolerance tests, suggesting its utility in managing metabolic syndrome .
Material Science Applications
Incorporation in Solar Cells
Interestingly, this compound has found applications beyond biological systems; it has been incorporated into perovskite solar cells to enhance their efficiency. Research indicates that its addition can improve the interface properties between materials used in solar cell construction, potentially leading to higher energy conversion efficiencies .
Summary Table of Applications
Comparison with Similar Compounds
Levocarnitine: A stereoisomer of Entomin with similar functions in fatty acid transport and metabolism.
Carnitine: A general term for compounds involved in the transport of fatty acids into mitochondria.
Acetyl-L-carnitine: A derivative of carnitine with additional acetyl groups, used for its potential cognitive benefits.
Uniqueness: Entomin is unique in its specific role in facilitating the transport of long-chain fatty acids across the mitochondrial membrane and its ability to export acyl groups from cells. This makes it particularly valuable in the treatment of metabolic disorders and conditions associated with carnitine deficiency .
Biological Activity
DL-Carnitine hydrochloride is a synthetic form of carnitine, a compound that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for energy production. It is often used as a dietary supplement and has garnered attention for its potential health benefits, including effects on metabolism, exercise performance, and various medical conditions.
DL-Carnitine functions primarily as a coenzyme, facilitating the transport of long-chain fatty acids (LCFAs) across the mitochondrial membrane via carnitine palmitoyltransferase 1 (CPT1). This process is essential for the β-oxidation of fatty acids, which generates adenosine triphosphate (ATP), the primary energy currency of cells . Additionally, carnitine acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .
Health Benefits
Research has identified several biological activities associated with this compound:
- Energy Metabolism : Enhances ATP production by increasing the availability of LCFAs for oxidation during physical activity .
- Neuroprotection : Exhibits protective effects against neurotoxicity and may improve cognitive function by reducing oxidative stress in neuronal cells .
- Cardiovascular Health : May improve lipid profiles and reduce symptoms in patients with heart disease by enhancing fatty acid metabolism and reducing triglyceride levels .
- Insulin Sensitivity : Has been shown to improve insulin sensitivity, which may benefit individuals with metabolic disorders .
In Vitro Studies
A variety of in vitro studies have demonstrated the biological effects of this compound:
Study Type | Effect | Findings |
---|---|---|
In Vitro | Hepatoprotective | Inhibited inflammatory mediator iNOS through NF-kB suppression in IL-1β-stimulated hepatocytes. |
In Vitro | Anti-Angiogenic | Suppressed activation of ICAM-1 and NF-kB; down-regulated FAK and VEGF pathways. |
In Vitro | Neuroprotective | Inhibited MMP-9 activation induced by methamphetamine. |
In Animal Models | Antioxidant | Reduced markers of protein oxidation and lipid peroxidation; down-regulated pro-inflammatory cytokines IL-1β, IL-6, TNF-α. |
These findings indicate that this compound not only supports energy metabolism but also possesses protective effects against cellular damage caused by inflammation and oxidative stress.
Case Studies and Clinical Trials
Several clinical studies have explored the efficacy of this compound in various populations:
- Exercise Performance : A study involving athletes showed that supplementation with DL-Carnitine improved exercise performance by reducing muscle soreness and increasing recovery speed after intense workouts .
- Heart Disease : In patients with chronic heart failure, DL-Carnitine supplementation led to significant improvements in exercise capacity and quality of life measures compared to placebo groups .
- Diabetes Management : Research indicated that diabetic patients taking DL-Carnitine experienced better glycemic control and reduced insulin resistance compared to those not receiving supplementation .
Safety and Toxicity
This compound is generally considered safe when used at recommended dosages. Adverse effects are typically mild and may include gastrointestinal discomfort when taken in high doses (greater than 5 g/day) . Long-term studies suggest that doses around 2 g/day are unlikely to provoke significant side effects .
Properties
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-trimethylazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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